2-Amino-4'-methoxyacetophenone hydrochloride

Description

Chemical identity and structural significance

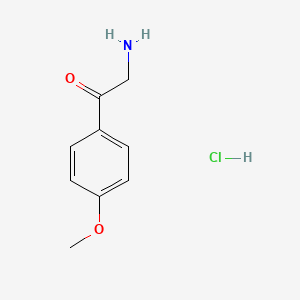

This compound is systematically identified through multiple chemical nomenclature systems and analytical parameters that collectively define its molecular characteristics. The compound is recognized by the Chemical Abstracts Service registry number 3883-94-1 and carries the International Union of Pure and Applied Chemistry name 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride. The molecular structure exhibits a distinctive arrangement where an amino group is positioned at the alpha carbon adjacent to the carbonyl group, while a methoxy substituent occupies the para position on the phenyl ring.

Table 1: Fundamental Chemical Identifiers of this compound

| Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₉H₁₁ClNO₂ | International Union of Pure and Applied Chemistry |

| Molecular Weight | 201.65 g/mol | Computed Mass |

| Chemical Abstracts Service Number | 3883-94-1 | Chemical Registry |

| PubChem Compound Identifier | 12487188 | National Center for Biotechnology Information Database |

| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N | International Chemical Identifier |

| Simplified Molecular Input Line Entry System | COC1=CC=C(C=C1)C(=O)CN.Cl | Structure Representation |

The structural significance of this compound emerges from its dual functional group architecture, which combines the electrophilic nature of the carbonyl carbon with the nucleophilic properties of the amino group. This molecular arrangement creates opportunities for diverse chemical reactions, including nucleophilic additions, condensation reactions, and cyclization processes. The methoxy group on the phenyl ring serves as an electron-donating substituent, which influences the electronic distribution throughout the aromatic system and affects the reactivity patterns of the molecule.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Method of Determination |

|---|---|---|

| Physical State | Crystalline Powder | Visual Observation |

| Color | White to Yellow to Tan | Spectroscopic Analysis |

| Melting Point | 190°C to 193°C | Thermal Analysis |

| Solubility | Water Soluble | Experimental Determination |

| Stability | Stable under Standard Conditions | Storage Studies |

| Purity Grade | 97% minimum | High Performance Liquid Chromatography |

The compound demonstrates notable thermal stability with a defined melting point range, indicating a well-characterized crystalline structure. The presence of the hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for aqueous-based synthetic procedures and pharmaceutical applications. This enhanced solubility profile represents a critical advantage in synthetic chemistry, where reaction medium compatibility often determines the feasibility of specific transformations.

Historical context in organic chemistry research

The development and characterization of this compound emerged from broader research initiatives focused on acetophenone derivatives and their synthetic applications in organic chemistry. Acetophenone compounds have maintained a prominent position in organic synthesis since the early twentieth century, when researchers began systematically investigating the reactivity patterns of aromatic ketones. The introduction of amino-substituted acetophenones represented a significant advancement in synthetic methodology, providing chemists with versatile building blocks capable of participating in diverse chemical transformations.

Historical research efforts concentrated on understanding the fundamental reactivity patterns of acetophenone derivatives, particularly those bearing electron-donating substituents like methoxy groups. Early investigations revealed that the combination of amino and methoxy functionalities creates unique electronic environments that facilitate specific types of chemical reactions. These findings established the foundation for subsequent research into pharmaceutical applications and advanced synthetic methodologies.

The compound's integration into pharmaceutical research emerged during systematic studies of acetophenone derivatives as precursors for biologically active molecules. Research conducted throughout the late twentieth and early twenty-first centuries demonstrated that amino-substituted acetophenones could serve as key intermediates in the synthesis of various therapeutic compounds. This recognition led to increased interest in developing efficient synthetic routes and characterizing the chemical properties of specific derivatives, including this compound.

Contemporary research has expanded beyond traditional synthetic applications to explore the compound's utility in materials science and advanced organic synthesis. Modern analytical techniques have enabled detailed characterization of reaction mechanisms and product distributions, providing deeper insights into the fundamental chemistry governing acetophenone derivative transformations. These advances have positioned this compound as a model compound for investigating structure-reactivity relationships in amino-functionalized aromatic ketones.

Position within the family of acetophenone derivatives

This compound occupies a distinctive position within the broader family of acetophenone derivatives, characterized by its specific substitution pattern and functional group combination. Acetophenone derivatives represent a diverse class of organic compounds sharing the fundamental phenyl-carbonyl-methyl structural framework while exhibiting varied substitution patterns that significantly influence their chemical and physical properties.

The acetophenone family encompasses numerous structural variants, including simple unsubstituted acetophenone, halogenated derivatives, hydroxylated compounds, and amino-functionalized molecules. Each subclass demonstrates unique reactivity profiles and synthetic applications based on the electronic and steric effects of their respective substituents. Within this classification system, amino-substituted acetophenones constitute a particularly valuable subgroup due to their enhanced nucleophilicity and capacity for forming diverse chemical bonds.

Table 3: Comparative Analysis of Representative Acetophenone Derivatives

| Compound Type | Substitution Pattern | Primary Applications | Distinctive Features |

|---|---|---|---|

| Acetophenone | Unsubstituted | Fragrance Industry, Synthetic Intermediate | Basic Ketone Reactivity |

| 4-Methoxyacetophenone | Para-methoxy | Pharmaceutical Synthesis | Enhanced Electron Density |

| 2-Amino-4'-methoxyacetophenone | Alpha-amino, Para-methoxy | Drug Development, Advanced Synthesis | Dual Functional Groups |

| Halogenated Acetophenones | Various Halogen Positions | Specialized Synthesis | Modified Electronic Properties |

The positioning of this compound within this family reflects its unique combination of functional groups that provides both nucleophilic and electrophilic reactive sites. The alpha-amino substitution distinguishes it from other acetophenone derivatives by introducing a primary amine functionality that can participate in condensation reactions, nucleophilic substitutions, and cyclization processes. Simultaneously, the para-methoxy group on the phenyl ring modulates the electronic properties of the aromatic system, enhancing electron density and influencing reaction selectivity.

Natural occurrence studies have revealed that acetophenone derivatives, including methoxy-substituted variants, appear in various plant species across multiple botanical families. Research has identified over 252 naturally occurring acetophenone derivatives, with significant concentrations found in genera such as Melicope and Acronychia. These natural sources have provided inspiration for synthetic chemists developing new methodologies for preparing acetophenone derivatives with specific substitution patterns.

The compound's relationship to other amino-acetophenone derivatives demonstrates the systematic approach employed in pharmaceutical research for developing structure-activity relationships. By comparing the properties and applications of various amino-substituted acetophenones, researchers have identified key structural features that correlate with specific biological activities and synthetic utilities. This systematic analysis has positioned this compound as a representative example of how strategic functional group placement can enhance the versatility and utility of acetophenone-based compounds.

Propriétés

IUPAC Name |

2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVYWBMMOSHMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500069 | |

| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-94-1 | |

| Record name | 3883-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4'-methoxyacetophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It is known that this compound is useful as an intermediate for drugs. It is particularly beneficial as a pharmaceutical intermediate for adrenaline analog compounds such as octopamine hydrochloride.

Mode of Action

It is synthesized from anisole and chloroacetyl chloride by friedel-track reaction, demethylated, acetylated using acetic anhydride, and then condensed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride. For instance, the compound should be stored in a dark place, away from moisture. These conditions help maintain the stability of the compound, ensuring its efficacy when used in drug synthesis.

Activité Biologique

2-Amino-4'-methoxyacetophenone hydrochloride (CAS No. 3883-94-1) is an organic compound that has garnered attention due to its potential biological activities. Characterized by an amino group and a methoxy group on the acetophenone structure, this compound plays a significant role in medicinal chemistry and pharmaceutical applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClNO2. Its structure is depicted as follows:

This compound's solubility in water is enhanced due to its hydrochloride form, making it suitable for various biological assays.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The amino group allows for interactions with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

Antioxidant Activity

Research has shown that compounds with methoxy substituents often demonstrate significant antioxidant capabilities. For instance, studies using the DPPH radical scavenging method revealed that derivatives of this compound exhibit antioxidant activity comparable to or exceeding that of ascorbic acid (vitamin C) .

Anticancer Activity

A series of studies have focused on the anticancer effects of this compound. For example, derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated a higher cytotoxic effect against U-87 cells compared to MDA-MB-231 cells, suggesting selective anticancer properties .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| U-87 | 5.0 | High cytotoxicity |

| MDA-MB-231 | 15.0 | Moderate cytotoxicity |

Case Studies

- Case Study on Antioxidant Effects : A study evaluated the antioxidant capacity of various derivatives derived from this compound using the DPPH assay. The results indicated that certain derivatives exhibited scavenging activity significantly higher than ascorbic acid .

- Case Study on Anticancer Activity : Another investigation assessed the effects of this compound on breast cancer cell lines, revealing a notable inhibition of cell proliferation and induction of apoptosis, particularly in more aggressive cancer types .

Applications De Recherche Scientifique

2-Amino-4'-methoxyacetophenone hydrochloride has been studied for its potential biological activities:

- Antioxidant Properties:

-

Anticancer Activity:

- Studies have demonstrated that compounds related to this compound possess cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer. The MTT assay results indicated significant cytotoxicity, suggesting potential therapeutic applications in oncology .

- Pharmacological Applications:

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, typically involving the reaction of methoxyacetophenone with appropriate amine reagents under controlled conditions. The resulting hydrochloride salt form enhances its solubility and stability for further applications.

Table: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Methoxyacetophenone + Amine | 85% | |

| Acylation reaction | Acetyl chloride + Aniline derivative | 90% |

Analytical Applications

In analytical chemistry, this compound serves as a standard reference material due to its well-characterized properties. It is utilized in:

- Chromatography: As a standard in HPLC methods for quantifying related compounds.

- Spectroscopy: Its infrared spectrum is commonly used for identifying functional groups within organic compounds .

Case Study 1: Antioxidant Evaluation

A study investigated the antioxidant capacity of various derivatives of this compound using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, highlighting their potential use in nutraceutical formulations .

Case Study 2: Anticancer Activity Assessment

In vitro testing on glioblastoma U-87 and MDA-MB-231 cell lines revealed that specific derivatives of the compound induced cell death at lower concentrations compared to traditional chemotherapeutics. This suggests a promising avenue for further research into targeted cancer therapies utilizing this compound .

Méthodes De Préparation

Preparation via α-Bromo-4-methoxyacetophenone and Hexamethylenetetramine

One of the established methods involves the treatment of α-bromo-4-methoxyacetophenone with hexamethylenetetramine in chloroform at room temperature for 1 hour. This reaction leads to the formation of 2-amino-4'-methoxyacetophenone hydrochloride after subsequent work-up steps. This method is relatively straightforward and operates under mild conditions, providing a good yield of the hydrochloride salt form.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | α-Bromo-4-methoxyacetophenone | Starting material |

| 2 | Hexamethylenetetramine in chloroform | React at room temperature (r.t.) for 1 hour |

| 3 | Work-up to isolate hydrochloride salt | Isolation of this compound |

Nitration and Reduction Route Starting from 4-Methoxyacetophenone

Another synthetic pathway involves a two-step process:

Step 1: Nitration

4-Methoxyacetophenone undergoes nitration in a mixed solution of concentrated sulfuric acid at low temperatures (-10 to -5 °C). This yields 3-nitro-4-methoxyacetophenone as a yellow crystalline powder.Step 2: Reduction

The nitro compound is then reduced using iron powder in dilute hydrochloric acid (4-10% mass fraction) under reflux. The molar ratio of iron powder to nitro compound is approximately 1.6:1. After completion, the reaction mixture is neutralized with ammonia, filtered, washed, and dried to give 2-amino-4'-methoxyacetophenone.

This method is notable for its use of readily available reagents and classical aromatic substitution chemistry.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Methoxyacetophenone + concentrated H2SO4 + nitrating agent | Nitration at -10 to -5 °C to form 3-nitro-4-methoxyacetophenone |

| 2 | 3-Nitro-4-methoxyacetophenone + Fe powder + dilute HCl | Reduction under reflux, neutralization, and isolation of 2-amino-4'-methoxyacetophenone |

Iodine-Promoted Desulfurative Cyclization of α-Amino Ketones and Isothiocyanates

A more recent and transition metal-free approach involves the synthesis of 2-amino substituted oxazoles, including derivatives of 2-amino-4'-methoxyacetophenone, via sequential addition of α-amino ketones to isothiocyanates followed by iodine (I2)-mediated desulfurative cyclization. This method avoids isolation of unstable intermediates and proceeds under mild conditions, offering operational simplicity and broad substrate scope.

While this method is more focused on oxazole derivatives, it provides insights into functionalization strategies of 2-aminoacetophenone derivatives.

Biosynthetic and Reduction Methods from Nitro Precursors

Historical biosynthetic studies have shown that 2-aminoacetophenone derivatives can be prepared by reduction of nitro precursors. For example, 2-nitro-3-methoxyacetophenone was reduced using hydriodic acid and red phosphorus under reflux to yield the corresponding amino compound. This method, while more applicable in biosynthetic studies, demonstrates the feasibility of reductive transformations for aminoacetophenone derivatives.

Summary Data Table of Preparation Methods

Research Findings and Analytical Data

Purity and Physical Properties: Commercially available this compound typically appears as a white to yellow crystalline powder with a melting point range of 190–193 °C and purity ≥95% confirmed by HPLC and argentometric titration.

Operational Notes: The nitration-reduction method requires careful temperature control during nitration to avoid overreaction and side products. The bromination-hexamethylenetetramine method is simpler but requires handling of brominated intermediates.

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with sodium bicarbonate, collect mechanically, and dispose via hazardous waste protocols .

- Toxicity : Classified as harmful if swallowed (H302); avoid ingestion and direct contact .

How can structural modifications enhance the bioactivity of 2-amino-4'-methoxyacetophenone derivatives?

Advanced Research Question

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., halogens at the 4'-position) to modulate electronic effects and improve binding to biological targets .

- Pharmacophore Optimization : Replace the methoxy group with bulkier substituents (e.g., piperidinyl) to enhance selectivity for enzymes like COX-1/2 .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins before synthesis.

What analytical methods are recommended for assessing the stability of this compound under varying conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via:

- pH Stability : Test solubility and stability in buffers (pH 1–12) to simulate physiological conditions.

How can researchers resolve conflicting bioactivity data for this compound in different assay systems?

Advanced Research Question

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and reagent batches. Replicate experiments with positive controls (e.g., known COX inhibitors) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤ 0.1%) to maintain compound solubility without cytotoxicity .

- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and recalculate IC₅₀ values with triplicate datasets.

What strategies improve the yield of this compound during scale-up synthesis?

Advanced Research Question

- Process Optimization : Use flow chemistry for continuous oximation and reduction steps to minimize intermediate degradation .

- Solvent Selection : Replace ethanol with isopropanol for larger-scale crystallizations, as it offers better solubility gradients .

- Quality by Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.